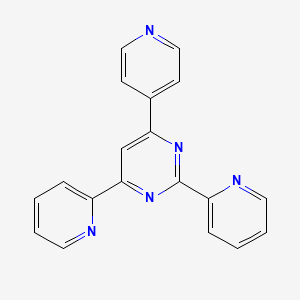

2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine

Description

BenchChem offers high-quality 2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H13N5 |

|---|---|

Molecular Weight |

311.3 g/mol |

IUPAC Name |

2,4-dipyridin-2-yl-6-pyridin-4-ylpyrimidine |

InChI |

InChI=1S/C19H13N5/c1-3-9-21-15(5-1)18-13-17(14-7-11-20-12-8-14)23-19(24-18)16-6-2-4-10-22-16/h1-13H |

InChI Key |

CPALDSKOCXZEJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC(=C2)C3=CC=NC=C3)C4=CC=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine: A Divergent Terpyridine Analogue

Executive Summary

The compound 2,4-di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine represents a specialized class of oligopyridines where a central pyrimidine ring replaces the central pyridine of a terpyridine scaffold. Unlike the symmetric 2,2':6',2''-terpyridine (tpy), this molecule possesses a "divergent" architecture. The 2,4-di(pyridin-2-yl) motif creates a localized chelating pocket (N^N or N^N^N), while the 6-(pyridin-4-yl) substituent acts as a linear bridging arm.

This structural duality makes the compound a critical ligand in supramolecular coordination chemistry , specifically for constructing Metal-Organic Frameworks (MOFs) and coordination polymers where both high stability (chelation) and network expansion (bridging) are required.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Structural Identification

-

IUPAC Name: 2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine

-

Molecular Formula: C₁₉H₁₃N₅

-

Molecular Weight: 311.34 g/mol

-

Substituents:

-

Position 2: Pyridin-2-yl (Chelating donor)

-

Position 4: Pyridin-2-yl (Chelating donor)

-

Position 6: Pyridin-4-yl (Bridging/Divergent donor)

-

Electronic & Geometric Features

The pyrimidine ring is electron-deficient compared to pyridine, lowering the energy of the LUMO and often resulting in red-shifted emission in metal complexes compared to their pure polypyridine analogues.[1]

| Property | Characteristic | Implication for Research |

| Basicity | Pyrimidine N < Pyridine N | Metal coordination preferentially occurs at the pyridine nitrogens first, followed by the pyrimidine nitrogen in a chelate effect.[1] |

| Geometry | Torsionally flexible | The rings can rotate around the C-C bonds, but metal binding locks the 2,4-di(2-pyridyl) domain into a planar conformation.[1] |

| Coordination | Ditopic (Chelating + Bridging) | Enables the formation of "metalloligands" where a metal is chelated at the 2,4-site, leaving the 6-site free to bind a second metal.[1] |

Synthetic Methodologies

The synthesis of 2,4,6-triarylpyrimidines typically follows condensation pathways. The most robust method for this specific isomer involves the Modified Kröhnke Synthesis or a Chalcone-Amidine Condensation .

Protocol A: Chalcone-Amidine Condensation (Recommended)

This method allows for modular control over substituents.

Reaction Logic:

-

Chalcone Formation: Condensation of 2-acetylpyridine with 4-pyridinecarboxaldehyde.

-

Cyclization: Reaction of the chalcone with pyridine-2-carboxamidine.

Step-by-Step Methodology:

-

Precursor Synthesis (Chalcone):

-

Dissolve 2-acetylpyridine (10 mmol) and 4-pyridinecarboxaldehyde (10 mmol) in methanol (20 mL).

-

Add aqueous NaOH (10%, 5 mL) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Filter the yellow precipitate (1-(pyridin-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one).

-

-

Pyrimidine Ring Closure:

-

Suspend the isolated chalcone (5 mmol) and pyridine-2-carboxamidine hydrochloride (5 mmol) in ethanol (25 mL).

-

Add KOH (10 mmol) or NaOEt to neutralize the hydrochloride and catalyze the reaction.

-

Reflux for 24 hours.

-

Cool to room temperature.[3][4] The product often precipitates as an off-white or pale yellow solid.

-

-

Purification:

-

Recrystallize from ethanol/DMF mixtures.

-

Validation: ¹H NMR should show the distinct singlet of the pyrimidine H-5 proton around 8.5–9.0 ppm.

-

Protocol B: One-Pot Kröhnke Synthesis

Useful for rapid library generation but often lower yielding.

-

Reagents: 2-Acetylpyridine (2 equiv), 4-Pyridinecarboxaldehyde (1 equiv), Ammonium Acetate (excess).[1]

-

Conditions: Reflux in acetic acid or ethanol.

-

Mechanism: In situ formation of the chalcone and subsequent Michael addition by the enamine derived from the second equivalent of ketone/ammonia. Note: This often yields the symmetric 2,4,6-tri(2-pyridyl) or 2,6-di(2-pyridyl)-4-(4-pyridyl) isomers depending on stoichiometry, so Method A is preferred for the specific 2,4-di(2-pyridyl) isomer.[1]

Visualizing the Synthesis Pathway

Figure 1: Modular synthesis pathway ensuring correct regiochemistry via the chalcone intermediate.

Coordination Chemistry & Applications

Binding Modes

The molecule is a "Janus" ligand with two distinct faces:

-

The Chelating Face (2,4-positions): The nitrogen of the pyrimidine ring (N1) and the nitrogen of the 2-pyridyl substituent at position 2 form a stable 5-membered chelate ring. If the substituent at position 4 also rotates, it can form a tridentate N^N^N pocket, although the bite angle of pyrimidine-based terpy analogues is often distorted compared to pure terpyridine.

-

The Bridging Face (6-position): The 4-pyridyl group extends linearly away from the chelate core. This nitrogen is sterically unhindered and ideal for binding a second metal center, propagating a coordination polymer chain.

Figure 2: Dual coordination modes enabling both discrete complexes and infinite networks.

Key Applications

A. Luminescent Materials (OLEDs & Sensors)

Complexes of Ru(II) and Ir(III) with this ligand exhibit Metal-to-Ligand Charge Transfer (MLCT) transitions.

-

Mechanism: The electron-deficient pyrimidine core stabilizes the MLCT state, often shifting emission to the red/orange region.[1]

-

Proton Switching: The uncoordinated 4-pyridyl nitrogen can be protonated, altering the electronic properties and serving as a pH sensor.[1]

B. Biological Activity (G-Quadruplex Binding)

Planar, cationic polypyridyl complexes are known to stabilize G-quadruplex DNA (found in telomeres).

-

Hypothesis: The planar 2,4-di(2-pyridyl)pyrimidine core can intercalate or end-stack on G-tetrads.

-

Cytotoxicity: Similar pyrimidine derivatives have shown IC50 values in the micromolar range against MCF-7 and HeLa cell lines, often inducing apoptosis via pathway interference.[1]

References

-

Synthesis of 2,4,6-Triarylpyrimidines

- Title: "Synthesis and biological activity of some 2-amino-4,6-substituted-diarylpyrimidines"

- Source: Rasayan Journal of Chemistry

-

URL:[Link]

- Relevance: Describes the general condensation protocol for aryl-substituted pyrimidines.

-

Microwave-Assisted Synthesis

-

Coordination Polymer Analogues

-

Optical Properties

- Title: "4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties"

- Source: The Journal of Organic Chemistry (ACS)

-

URL:[Link]

- Relevance: Validates the photophysical behavior of the di(pyridin-2-yl)pyrimidine core.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three metal-organic coordination compounds based on 4,6-dipyridyl-2-aminopyrimidine: Important role of hydrogen bonding in supramolecular assemblies - 北京理工大学 [pure.bit.edu.cn]

- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]

- 7. The first example of a coordination polymer from the expanded 4,4′-bipyridine ligand [Ru(pytpy)2]2+ (pytpy = 4′-(4-pyridyl)-2,2′∶6′,2″-terpyridine) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Difference between terpyridine and 2,4,6-tripyridyl pyrimidine ligands

An In-Depth Technical Guide to the Core Differences Between Terpyridine and 2,4,6-Tripyridyl Pyrimidine Ligands

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of two pivotal tridentate nitrogen-donor ligands: the classic 2,2':6',2''-terpyridine (tpy) and the electronically distinct 2,4,6-tripyridyl pyrimidine (tppm). For researchers, materials scientists, and drug development professionals, understanding the nuanced differences in their structure, electronic properties, and coordination chemistry is paramount for designing functional metal complexes with tailored photophysical, catalytic, or therapeutic properties.

Foundational Concepts: An Introduction to Tridentate N-Donor Ligands

In the vast field of coordination chemistry, tridentate ligands, which bind to a central metal ion through three donor atoms, are fundamental building blocks for creating stable and well-defined metal complexes. Among these, aromatic N-heterocyclic ligands like terpyridine have been extensively studied, forming the basis for countless applications in supramolecular chemistry, materials science, and medicine.[1][2][3] They are prized for their strong chelating ability, which imparts significant thermodynamic stability to the resulting metal complexes.[1] This guide delves into the specifics of the archetypal terpyridine and contrasts it with the less ubiquitous but functionally distinct 2,4,6-tripyridyl pyrimidine, highlighting how a subtle change in the central aromatic ring dramatically alters the ligand's character and the properties of its metal complexes.

The Archetype: 2,2':6',2''-Terpyridine (tpy)

Terpyridine is a robust and versatile ligand that has been a cornerstone of coordination chemistry for decades.[4][5] Its predictable coordination behavior and synthetic accessibility have made it a favorite for constructing complex molecular architectures.

Structural and Electronic Profile

The 2,2':6',2''-terpyridine molecule consists of three pyridine rings linked at the 2 and 6 positions of the central ring. In its free state, it adopts a stable s-trans,s-trans conformation. Upon coordination to a metal ion, it undergoes a conformational change to an s-cis,s-cis form, allowing it to act as a meridional tridentate ligand, forming two stable, adjacent five-membered chelate rings.[6][7]

Electronically, terpyridine is a π-acceptor ligand. This property allows it to stabilize metals in lower oxidation states through π-backbonding, where electron density from the metal's d-orbitals is delocalized into the ligand's low-lying π* orbitals.[3][4] This interaction is responsible for the characteristic and intensely colored metal-to-ligand charge transfer (MLCT) bands observed in the visible spectra of many of its transition metal complexes.[4]

Synthesis of Terpyridine Ligands

A variety of methods exist for synthesizing terpyridine and its derivatives. The Kröhnke reaction is a classic and highly effective method.[1] More modern, one-pot procedures have also been developed to improve efficiency and yield.[8][9]

Experimental Protocol: Kröhnke-Type Synthesis of 4'-Phenyl-2,2':6',2''-terpyridine

This protocol describes a common and reliable method for synthesizing a substituted terpyridine. The causality behind this choice is its high functional group tolerance and reliability.

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve benzaldehyde (1.0 mL, 9.8 mmol) in 50 mL of ethanol at room temperature.

-

Addition of Pyridine Precursor: To this solution, add 2-acetylpyridine (2.5 mL, 22.3 mmol).

-

Base and Nitrogen Source Addition: Add a pre-mixed solution of aqueous ammonium hydroxide (7 mL, 181.8 mmol) and potassium hydroxide (1.38 g, 24.6 mmol). The addition of a strong base (KOH) is crucial for deprotonating the 2-acetylpyridine to form the enolate, which initiates the condensation cascade. Ammonia serves as the nitrogen source for the formation of the central pyridine ring.

-

Reaction: Heat the mixture to 70 °C and stir for 12 hours. A white precipitate will form as the product is insoluble in the reaction medium.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Collect the white precipitate by filtration. Recrystallize the crude product from a dichloromethane-petroleum ether mixture (1:2 v/v) to yield pure, colorless crystals of 4'-phenyl-2,2':6',2''-terpyridine.

Coordination Chemistry and Applications

Terpyridine typically forms stable, achiral bis-complexes with octahedral metals, denoted as [M(tpy)₂]ⁿ⁺.[4] These complexes are known for their rich electrochemical and photophysical properties.[10][11] The robust nature of these complexes has led to their widespread application in:

-

Materials Science: As building blocks for metallo-supramolecular polymers and light-emitting devices.[2][12]

-

Catalysis: The tpy ligand can stabilize various transition metals in catalytically active states for reactions like hydroboration and nitro group reduction.[3]

-

Drug Development: Terpyridine complexes, particularly those with copper, platinum, and ruthenium, have been extensively investigated as anticancer agents.[5][13][14][15] Their mechanism often involves the intercalation of the planar ligand into DNA base pairs, leading to apoptosis.[5][13]

The Challenger: 2,4,6-Tripyridyl Pyrimidine (tppm)

Replacing the central pyridine ring of terpyridine with a pyrimidine ring introduces significant electronic perturbations, creating a ligand with a distinct chemical personality. While structurally similar, 2,4,6-tripyridyl pyrimidine (more accurately named 2,4,6-tris(2-pyridyl)pyrimidine) offers a different set of properties for the coordination chemist to exploit.

Structural and Electronic Profile

The core structural difference is the presence of a central pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 3 positions. This seemingly minor change has profound electronic consequences. Pyrimidine is significantly more electron-deficient (a stronger π-acceptor) than pyridine due to the presence of the second electronegative nitrogen atom. This lowers the energy of the ligand's LUMO (Lowest Unoccupied Molecular Orbital).

A critical, field-proven insight regarding related ligands like 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT) is their susceptibility to hydrolysis under certain conditions, a challenge not typically faced with the robust terpyridine scaffold.[16][17] This potential instability must be considered during complex synthesis and application.

Synthesis of 2,4,6-Tripyridyl Pyrimidine Ligands

The synthesis of tppm is less standardized than that of tpy but can be achieved in good yield through a condensation reaction.

Experimental Protocol: Synthesis of 2,4,6-tris(2-pyridyl)pyrimidine [18]

This protocol utilizes readily available starting materials to construct the tri-substituted pyrimidine core.

-

Reactant Preparation: To a solution of 2-acetylpyridine in a suitable solvent, add sodium hydroxide to generate the enolate.

-

Addition of Cyanopyridine: Add 2-cyanopyridine to the reaction mixture. The enolate attacks the nitrile carbon, initiating the cyclization cascade.

-

Cyclization and Aromatization: The reaction proceeds through a series of condensation and cyclization steps, with the pyrimidine ring being formed from the components.

-

Workup and Isolation: After the reaction is complete, neutralize the mixture and extract the product. Purify by column chromatography or recrystallization to obtain the desired 2,4,6-tris(2-pyridyl)pyrimidine ligand.

Coordination Chemistry and Applications

Like terpyridine, tppm acts as a tridentate, meridional ligand. However, the enhanced π-acidity of the tppm ligand has a dramatic effect on the properties of its metal complexes. For instance, in Ruthenium(II) complexes, replacing a tpy with a tpy-pyrimidine hybrid ligand leads to significantly improved photophysical properties.[19][20] The stronger π-accepting nature of the pyrimidine-containing ligand lowers the energy of the MLCT excited state. This can lead to red-shifted absorption and emission profiles and can increase the energy gap between the emissive ³MLCT state and the non-emissive ³MC (metal-centered) states, which reduces non-radiative decay pathways and enhances luminescence.[19][20]

The applications of tppm are still an emerging field compared to tpy, but its unique electronic properties make it a promising candidate for:

-

Photosensitizers: For use in photodynamic therapy and solar cells, where strong absorption in the visible region is desirable.[19]

-

Advanced Materials: Creating complexes with fine-tuned redox and photophysical properties for molecular electronics and sensors.

Head-to-Head Comparison: Terpyridine vs. Tripyridyl Pyrimidine

The choice between these two ligands is dictated by the desired properties of the final metal complex. The following table and discussion summarize the core differences that a researcher must consider.

| Property | 2,2':6',2''-Terpyridine (tpy) | 2,4,6-Tripyridyl Pyrimidine (tppm) | Causality and Implication |

| Central Ring | Pyridine (1 N atom) | Pyrimidine (2 N atoms) | The second nitrogen atom in pyrimidine makes the ring more electron-deficient. |

| Electronic Nature | Good π-acceptor | Stronger π-acceptor | Tppm has a lower energy LUMO, which more readily accepts electron density from the metal. |

| Ligand Stability | Highly robust, stable to hydrolysis. | Potentially susceptible to hydrolysis under certain conditions. | The electron-deficient pyrimidine ring can be more prone to nucleophilic attack. This is a critical consideration for synthesis and application in aqueous media. |

| Redox Potential (of M²⁺/M³⁺) | Higher (More positive) | Lower (Less positive) | The stronger π-accepting tppm ligand stabilizes the lower oxidation state (M²⁺) more effectively, making the complex harder to oxidize. |

| MLCT Energy | Higher Energy (Blue-shifted) | Lower Energy (Red-shifted) | The lower LUMO of tppm reduces the HOMO-LUMO gap, resulting in absorption of lower-energy light.[19] |

| Luminescence | Often weak at room temperature (e.g., [Ru(tpy)₂]²⁺). | Can be significantly enhanced. | The stronger ligand field and lower MLCT energy can increase the gap to deactivating MC states, improving emission quantum yields.[20] |

| Primary Applications | General purpose: Catalysis, Supramolecular Chemistry, Anticancer Agents.[3][5][12] | Specialized: Photosensitizers, Luminescent Materials, Molecular Electronics.[19][20] | Tpy's robustness makes it a workhorse ligand. Tppm's unique electronic properties make it ideal for applications where photophysics are paramount. |

Conclusion and Future Outlook

While 2,2':6',2''-terpyridine remains an indispensable tool in the chemist's arsenal due to its stability and predictable behavior, 2,4,6-tripyridyl pyrimidine presents an exciting frontier. The key takeaway for the practicing scientist is the direct, causal link between the central aromatic ring and the resulting electronic properties of the metal complex.

-

Choose Terpyridine (tpy) for applications requiring high stability, robust catalytic activity, and well-established supramolecular self-assembly. Its use in drug development is backed by a larger body of literature.[5][15]

-

Choose Tripyridyl Pyrimidine (tppm) for applications where fine-tuning of photophysical properties is critical. Its ability to red-shift absorption and enhance luminescence makes it a superior choice for next-generation photosensitizers, imaging agents, and components in optoelectronic devices, provided that potential hydrolytic instability is managed.[19][20]

Future research will likely focus on creating hybrid ligands that balance the stability of terpyridine with the favorable electronic properties of pyrimidine-containing analogues, further expanding the toolkit for designing highly functional and field-ready coordination compounds.

References

- Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. (2024). RSC Publishing.

- Ruthenium(II) Complexes with Improved Photophysical Properties Based on Planar 4'-(2-Pyrimidinyl)-2,2':6',2' '-terpyridine Ligands. (2007). Inorganic Chemistry - ACS Publications.

- Isomers of Terpyridine as Ligands in Coordination Polymers and Networks Containing Zinc(II) and Cadmium(II). (n.d.). PMC.

- Photophysical and photochemical properties of ruthenium and osmium complexes with substituted terpyridines. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

- Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. (2020). The Royal Society.

- Terpyridine. (n.d.). Wikipedia.

- Hydrolysis of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine with Pd(II) and Pt(II) Complexes. (2022). Source not found.

- The terpyridine isomer game: from chelate to coordination network building block. (2020). Chemical Communications (RSC Publishing). doi:10.1039/D0CC04477F.

- Synthesis and photophysical properties of ruthenium(II) bis(2,2′∶6′,2″-terpyridine) complexes constructed from a diethynylated-thiophene residue. (2002). RSC Publishing.

- The Therapeutic Potential in Cancer of Terpyridine‐Based Metal Complexes Featuring Group 11 Elements. (n.d.). Semantic Scholar.

- Ruthenium(II) complexes with improved photophysical properties based on planar 4'-(2-pyrimidinyl)-2,2':6',2' '-terpyridine ligands. (2007). PubMed.

- Isomers of Terpyridine as Ligands in Coordination Polymers and Networks Containing Zinc(II) and Cadmium(II). (2021). Semantic Scholar.

- Synthesis of Complexes of Lanthanide ions with 2,2':6',2”-terpyridine Ligands for Luminescence Properties. (n.d.). Research India Publications.

- Synthesis and Characterization of a Terpyridine Ligand and Its Interactions with Selected Metal Ions. (2020). Chinese Chemical Society Journal Platform.

- The renaissance of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT) coordination chemistry. (n.d.). Source not found.

- Syntheses of Functionalized 2,2′:6′,2′′‐Terpyridines. (2025). ResearchGate.

- Ruthenium(II) and Osmium(II) Bis(terpyridine) Complexes in Covalently-Linked Multicomponent Systems: Synthesis, Electrochemical Behavior, Absorption Spectra, and Photochemical and Photophysical Properties. (n.d.). Chemical Reviews - ACS Publications.

- Therapeutic Values of Terpyridine Cu (II) Complexes. (n.d.). RJPT.

- Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. (2024). PMC.

- Terpyridines as promising antitumor agents: an overview of their discovery and development. (2025). Source not found.

- Synthesis and characterization of Co(II), Ni(II) complexes of 2,4,6-tris(2-pyridyl)pyrimidine (2020). (n.d.). SciSpace.

- Terpyridines as promising antitumor agents: an overview of their discovery and development. (2021). Source not found.

- Terpyridine-Based Materials: For Catalytic, Optoelectronic and Life Science Applications. (n.d.). ResearchGate.

- Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. (2019). PMC.

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. researchgate.net [researchgate.net]

- 3. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terpyridine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Isomers of Terpyridine as Ligands in Coordination Polymers and Networks Containing Zinc(II) and Cadmium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]

- 9. The terpyridine isomer game: from chelate to coordination network building block - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04477F [pubs.rsc.org]

- 10. Photophysical and photochemical properties of ruthenium and osmium complexes with substituted terpyridines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. rjptonline.org [rjptonline.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. The renaissance of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT) coordination chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. scispace.com [scispace.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Ruthenium(II) complexes with improved photophysical properties based on planar 4'-(2-pyrimidinyl)-2,2':6',2' '-terpyridine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Tuning of Pyrimidine-Core Tridentate Ligands: A Technical Guide for Optoelectronics and Catalysis

Executive Summary

This technical guide analyzes the electronic structure and synthetic utility of pyrimidine-core tridentate ligands, specifically focusing on 2,6-bis(heteroaryl)pyrimidine scaffolds. Unlike their ubiquitous terpyridine (tpy) analogues, pyrimidine-based pincers possess a profound

This document serves as a blueprint for researchers engineering high-field ligands for Iridium(III) and Platinum(II) emitters, or low-valent Ruthenium(II) catalysts.

Molecular Architecture & Electronic Theory

The Pyrimidine Advantage: -Deficiency

The substitution of the central pyridine ring (in terpyridine) with a pyrimidine ring introduces a second nitrogen atom at the meta position relative to the metal coordination axis. This creates a strong electron-withdrawing core without the need for peripheral halogenation.

-

LUMO Stabilization: The additional nitrogen lowers the energy of the

orbitals. In -

Back-Bonding: The electron-poor pyrimidine core enhances

back-donation from the metal, increasing the ligand field splitting energy (

Structure-Property Logic

The following diagram illustrates how structural modifications to the pyrimidine core directly influence electronic outcomes.

Figure 1: Causal relationship between pyrimidine ligand architecture and observable physicochemical properties.

Photophysical Tuning & Substituent Effects[1]

To engineer specific band gaps, researchers must manipulate the substituents at the 4- and 6-positions of the pyrimidine ring. The table below summarizes the electronic impact of common functional groups based on Hammett parameters (

Table 1: Substituent Effects on Frontier Orbitals

| Substituent (R) | Electronic Effect | HOMO Impact | LUMO Impact | Net Band Gap ( | Application |

| -OCH₃ (Methoxy) | Strong Donor (+M) | Significant Raise | Slight Raise | Narrower (Red Shift) | Green/Orange Emitters |

| -H (Unsubstituted) | Baseline | Baseline | Baseline | Standard | Reference Standard |

| -Ph (Phenyl) | Conjugation Extension | Moderate Raise | Moderate Lowering | Narrower | Extended |

| -CF₃ (Trifluoromethyl) | Strong Acceptor (-I) | Slight Lowering | Significant Lowering | Variable | Color Tuning / Stability |

| -F (Fluoro) | Inductive Acceptor (-I) | Lowering | Lowering | Wider (Blue Shift) | Deep Blue Emitters |

Technical Note: While electron-withdrawing groups (EWGs) like -F stabilize the HOMO, they stabilize the LUMO even more effectively in pyrimidine systems, often leading to a net red-shift unless the position is carefully selected to break conjugation. For true blue-shifting, the goal is often to stabilize the HOMO without significantly affecting the LUMO, or to use the pyrimidine core itself as the primary acceptor.

Synthesis Protocol: 2,6-Bis(2-pyridyl)pyrimidine

Objective: Synthesis of the tridentate N^N^N ligand via Stille Coupling. This method is preferred over condensation for high-purity applications as it avoids isomeric byproducts.

Reaction Scheme:

Materials

-

2,6-Dichloropyrimidine (1.0 eq)

-

2-(Tributylstannyl)pyridine (2.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Toluene (Anhydrous)

-

Argon/Nitrogen atmosphere

Step-by-Step Methodology

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with Argon for 15 minutes.

-

Reagent Loading: Under positive Argon pressure, add 2,6-dichloropyrimidine (1.49 g, 10 mmol) and Pd(PPh₃)₄ (0.58 g, 0.5 mmol).

-

Solvent Addition: Syringe in anhydrous toluene (50 mL). Stir until the catalyst is partially suspended.

-

Coupling Partner: Add 2-(tributylstannyl)pyridine (8.1 g, 22 mmol) dropwise via syringe.

-

Reflux: Heat the mixture to 110°C (oil bath temperature) for 48 hours. The solution should turn dark (black/brown) as Pd(0) cycles.

-

Quenching: Cool to room temperature. Add 10% aqueous KF solution (50 mL) and stir vigorously for 1 hour. Crucial Step: This precipitates the tin byproducts as insoluble tributyltin fluoride.

-

Filtration: Filter the biphasic mixture through a Celite pad to remove Palladium black and tin salts. Wash the pad with ethyl acetate.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine organic phases, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from hot ethanol or perform column chromatography (SiO₂, Hexane:EtOAc gradient) to yield white/off-white needles.

Characterization: Electrochemical Band Gap Determination

To validate the electronic properties ("Electronic Properties" being the core topic), Cyclic Voltammetry (CV) is the gold standard. It allows the calculation of HOMO/LUMO levels relative to the vacuum scale.

Protocol: Three-Electrode CV System

-

Working Electrode: Glassy Carbon (polished with 0.05

m alumina). -

Counter Electrode: Platinum Wire.

-

Reference Electrode: Ag/AgNO₃ (0.01 M in CH₃CN) or Ferrocene/Ferrocenium (

) internal standard. -

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry Dichloromethane (DCM) or Acetonitrile.

Analysis Workflow

The following logic flow details how to convert raw voltammograms into useful orbital energy data.

Figure 2: Workflow for deriving frontier orbital energies from cyclic voltammetry data.

Calculation Reference: The value 4.8 eV represents the energy of the vacuum level relative to the zero potential of the Ferrocene redox couple below the vacuum level (based on the Pomogaeva/Pommerehne scale).

Applications in Optoelectronics & Catalysis[2]

OLED Emitters (Ir/Pt Complexes)

Pyrimidine ligands are essential for deep-blue phosphorescence .

-

Mechanism: The high-lying

orbitals of pyridine often result in green emission. By switching to pyrimidine, the LUMO is stabilized, but if combined with strong field ancillary ligands (like difluorophenylpyridine), the overall gap can be widened to the blue region while maintaining high stability against degradation. -

Example: fac-Ir(III) complexes with pyrimidine pincers are used to suppress non-radiative decay pathways.

Catalytic C-H Activation

Ruthenium(II) pyrimidine pincers exhibit distinct reactivity compared to Ru-terpyridine.

-

Hemilability: The central pyrimidine nitrogen is less basic than pyridine. Under catalytic conditions, one "arm" of the pincer can temporarily dissociate (hemilability), opening a coordination site for substrate binding (e.g., in transfer hydrogenation or water oxidation).

References

-

Constable, E. C., et al. (1999). New Synthetic Strategy toward Pyridine-Based Ligands for Supramolecular Chemistry Utilizing 2,6-Bis(trimethyltin). Organic Letters.

-

Williams, J. A. G. (2009). Photochemistry and Photophysics of Coordination Compounds: Platinum. Topics in Current Chemistry.

-

Hennequin, L. F., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.

-

BenchChem Protocols. (2025). Application Notes and Protocols for 2,6-Bis(p-tolyl)pyridine and Pyrimidine Derivatives in Hole-Transporting Materials.

- Cardona, C. M., et al. (2011). Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cells. Advanced Materials. (Standard reference for the 4.8 eV correction factor).

Nitrogen-Rich Heterocyclic Ligands: A Technical Guide to Supramolecular Assembly and Drug Delivery

The following technical guide details the design, synthesis, and application of nitrogen-rich heterocyclic ligands in supramolecular chemistry, specifically tailored for drug development applications such as bio-responsive delivery systems.

Executive Summary

Nitrogen-rich heterocyclic ligands—specifically triazoles, tetrazoles, and pyrazoles—have transcended their traditional roles in energetic materials to become the cornerstone of functional supramolecular chemistry. For drug development professionals, these ligands offer a unique triad of capabilities: tunable coordination geometry , intrinsic biocompatibility , and pH-responsive H-bonding .

This guide moves beyond basic synthesis, providing a rigorous, field-validated workflow for constructing discrete supramolecular cages and Metal-Organic Frameworks (MOFs) capable of encapsulating pharmaceutical guests.

Strategic Ligand Design: The Nitrogen Advantage

The efficacy of a supramolecular host relies on the precise programming of its building blocks. Nitrogen-rich heterocycles are superior to carboxylate-based ligands in bio-applications due to their electronic versatility.

The "Click" Geometry Effect

The 1,2,3-triazole moiety, generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), acts not just as a linker but as a functional coordination site.

-

Dipole Moment: ~5.0 D, facilitating strong dipole-dipole interactions with guest molecules.

-

H-Bonding: The C(5)-H proton is acidic (pKa ~23 in DMSO), allowing anion recognition or H-bonding with drug polar groups.

-

Directionality: The 1,4-disubstitution pattern provides a "kinked" geometry often required to form discrete M2L4 or M12L24 cages rather than infinite polymers.

Comparative Physicochemical Properties

The following table contrasts key heterocycles to guide ligand selection for specific pH environments.

| Heterocycle | pKa (Conjugate Acid) | Coordination Mode | Key Feature for Drug Dev |

| Imidazole | 6.95 | Monodentate (N3) | Physiological pH buffer; Histidine mimic. |

| 1,2,3-Triazole | 1.2 (N3 protonation) | Bridging / N3-Donor | "Click" accessible; chemically inert backbone. |

| 1,2,4-Triazole | 2.2 | Bridging (N1/N2) | High thermal stability; forms rigid MOFs (e.g., MAF-4). |

| Tetrazole | 4.9 | Bridging / Chelating | Bioisostere of carboxylic acid; metabolic stability. |

| Pyridine | 5.2 | Monodentate | Classic coordination motif; predictable geometry. |

Visualizing the Assembly Logic

The following diagram illustrates the hierarchical workflow from ligand precursor selection to the final supramolecular assembly, highlighting the critical decision points.

Caption: Logical flow for constructing nitrogen-rich supramolecular architectures. The dashed line represents the iterative optimization of ligand geometry based on assembly outcomes.

Experimental Protocols

Protocol A: Synthesis of a "Click" Bis(Triazole) Ligand

Target: 1,3-bis(1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)benzene. Rationale: This ligand combines the coordination reliability of pyridine with the stability of the triazole core, ideal for forming Pd(II) cages.

Reagents:

-

1,3-Diethynylbenzene (1.0 eq)

-

3-Azidopyridine (2.2 eq) (Caution: Azides are potentially explosive; handle small scales behind a blast shield).

-

CuSO4·5H2O (0.1 eq)

-

Sodium Ascorbate (0.2 eq)

-

Solvent: t-BuOH/H2O (1:1 v/v)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1,3-diethynylbenzene (126 mg, 1.0 mmol) and 3-azidopyridine (264 mg, 2.2 mmol) in 10 mL of t-BuOH.

-

Catalyst Activation: Dissolve CuSO4·5H2O (25 mg) and sodium ascorbate (40 mg) in 10 mL of deionized water. Add this solution dropwise to the organic phase while stirring.

-

Reaction: Stir the mixture vigorously at room temperature for 12 hours. The solution will typically turn a murky yellow/green.

-

Monitoring (Self-Validation): Check via TLC (SiO2, 5% MeOH in DCM). The starting alkyne spot (high Rf) must disappear.

-

Workup: Dilute with 20 mL water and 20 mL NH4OH (10%) to chelate copper species (turns deep blue). Extract with DCM (3 x 30 mL).

-

Purification: Wash organic layer with brine, dry over MgSO4, and concentrate. Recrystallize from hot ethanol to yield off-white needles.

-

Yield Check: Expected yield >85%.

Protocol B: Supramolecular Self-Assembly of a Pd2L4 Cage

Target: [Pd2(Ligand)4]4+ Cage for Drug Encapsulation. Mechanism: Thermodynamic error-correction allows the labile Pd-N bonds to rearrange into the most stable discrete species (the cage) rather than a polymer.

Reagents:

-

Ligand from Protocol A (4.0 eq)

-

2 (2.0 eq)

-

Solvent: CD3CN (Deuterated Acetonitrile for immediate NMR monitoring)

Step-by-Step Methodology:

-

Mixing: In an NMR tube, dissolve the Ligand (4.0 µmol) in 0.5 mL CD3CN.

-

Metal Addition: Add 2 (2.0 µmol) as a solid or concentrated solution.

-

Assembly: Heat the tube at 70°C for 4 hours.

-

Validation (Critical Step):

-

1H NMR: Look for the downfield shift of the pyridyl protons (alpha to Nitrogen) by ~0.04-0.1 ppm due to coordination.

-

DOSY NMR: Diffusion Ordered Spectroscopy is mandatory to confirm a single species. A discrete cage will show a diffusion coefficient (D) significantly distinct from the free ligand or polymer aggregates (approx D ~ 5-8 x 10^-10 m²/s in acetonitrile).

-

-

Isolation: Precipitation with diethyl ether yields the cage as a microcrystalline solid.

Supramolecular Assembly Pathway

This diagram details the specific mechanism of the Pd2L4 cage formation described in Protocol B.

Caption: The self-assembly pathway relies on thermodynamic error correction (heating) to convert kinetic oligomers into the discrete [Pd2L4] cage structure.

Applications in Drug Development[1][2][3][4][5]

The nitrogen-rich cages synthesized above offer distinct advantages for pharmaceutical applications:

-

Guest Encapsulation: The internal cavity of the Pd2L4 cage is hydrophobic/aromatic. It can encapsulate hydrophobic drugs (e.g., Cisplatin, Doxorubicin) via

- -

pH-Responsive Release: The triazole ring can be protonated at very low pH (< 1). However, the pyridyl nitrogen is more basic. In the acidic microenvironment of a tumor (pH ~6.5) or endosome (pH ~5.0), the competition for protons can destabilize the Pd-N bond, triggering the disassembly of the cage and releasing the drug payload.

-

Biocompatibility: Unlike carboxylate MOFs which can degrade into acidic byproducts, nitrogen-heterocycle assemblies often degrade into neutral or basic components, reducing inflammatory response.

References

-

Crowley, J. D., & McMorran, D. A. (2012). "Click-Triazole" Coordination Chemistry: Exploiting 1,4-Disubstituted-1,2,3-Triazoles as Ligands. Topics in Heterocyclic Chemistry. Link

-

He, Y., et al. (2014). Metal-Organic Frameworks Constructed from Nitrogen-Rich Metal-Mimetic Tetrazolate Ligands. Chemical Reviews. Link

-

Singh, A., et al. (2020). Supramolecular Coordination Cages for Drug Delivery. Frontiers in Chemistry. Link

-

Tarpani, L., et al. (2019). 1,2,3-Triazole-based ligands for the synthesis of MOFs: From design to applications. Coordination Chemistry Reviews. Link

-

Cook, T. R., & Stang, P. J. (2015). Recent Developments in the Preparation and Chemistry of Metallocycles and Metallocages via Coordination. Chemical Reviews. Link

Methodological & Application

Application Note: One-Pot Multicomponent Synthesis of Tripyridyl Pyrimidines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Medicinal Chemistry (Kinase & DHFR Inhibitors), Supramolecular Chemistry, and Transition-Metal Ligand Design

Executive Summary & Mechanistic Rationale

Tripyridyl pyrimidines—pyrimidines substituted with three pyridine rings (e.g., 2,4,6-tri(2-pyridyl)pyrimidine)—are highly privileged scaffolds. In medicinal chemistry, they act as potent pharmacophores for enzyme inhibition, while in materials science, they serve as robust, multidentate terpyridine analogues for metal-organic frameworks.

Historically, synthesizing these highly substituted pyrimidines relied on linear, step-wise cross-coupling reactions (e.g., Suzuki or Stille couplings) requiring pre-functionalized, halogenated pyrimidines. To bypass these tedious multi-step processes, Multicomponent Reactions (MCRs) have emerged as a superior paradigm. MCRs allow the simultaneous formation of multiple C–C and C–N bonds in a single operation, maximizing atom economy and minimizing waste[1].

This guide details two orthogonal, field-proven MCR methodologies for assembling tripyridyl pyrimidines:

-

Transition-Metal Catalyzed Dehydrogenative Assembly: Utilizes stable pyridine-alcohols and amidines.

-

Microwave-Assisted Acid-Controlled Condensation: Utilizes pyridine-carbonyls and a slow-release ammonia surrogate.

Experimental Design & Causality

To ensure high yields and regioselectivity, the choice of catalysts and reagents must be carefully calibrated to the electronic nature of the pyridine substituents.

Approach A: Iridium-Catalyzed Dehydrogenative Assembly

Developed as a sustainable alternative, this method utilizes abundant pyridine-methanols instead of volatile and easily oxidized pyridine-carboxaldehydes 1[1].

-

Causality of the Catalyst: The PN5P-Ir pincer complex is employed because it facilitates acceptorless dehydrogenation. It oxidizes the alcohols to reactive carbonyls in situ while liberating hydrogen gas. This slow, controlled release of electrophiles prevents unwanted self-aldol condensation, a common side reaction when handling highly enolizable pyridine-ketones[1].

Approach B: Microwave-Assisted Lewis-Acid Condensation

For rapid library generation, microwave irradiation combined with Lewis acid catalysis provides access to the target scaffold in minutes rather than days 2[2].

-

Causality of the Nitrogen Source: Hexamethyldisilazane (HMDS) is used instead of aqueous ammonia. HMDS acts as a stable ammonia surrogate that slowly releases NH₃ under acidic conditions, preventing the rapid formation of intractable polymeric byproducts[2].

-

Causality of the Lewis Acid: TMSOTf coordinates to the carbonyl oxygen of the pyridine-aldehyde, significantly enhancing its electrophilicity. This directs the regioselectivity strictly towards the pyrimidine ring rather than forming competing pyridine byproducts[2].

Workflow & Mechanistic Visualizations

Figure 1: Mechanistic pathway for the Ir-catalyzed dehydrogenative multicomponent synthesis.

Figure 2: Step-by-step experimental workflow for the one-pot multicomponent synthesis protocol.

Detailed Experimental Protocols

Protocol A: Iridium-Catalyzed Dehydrogenative Synthesis

Adapted for the synthesis of 2,4,6-tri(2-pyridyl)pyrimidine.

Step 1: Reagent Preparation (Inert Atmosphere) Transfer 1.0 mmol of pyridine-2-carboxamidine hydrochloride, 1.2 mmol of 1-(2-pyridyl)ethanol, and 1.2 mmol of 2-pyridinemethanol into a heavy-walled pressure tube inside an argon-filled glovebox. Causality: The PN5P-Ir catalyst is highly sensitive to oxygen prior to substrate coordination; an inert atmosphere is critical to prevent catalyst deactivation.

Step 2: Catalyst Activation Add 2.0 mol% of the PN5P-Ir pincer complex and 1.5 equivalents of potassium tert-butoxide (KOtBu). Causality: The strong base serves a dual purpose: it neutralizes the amidine hydrochloride salt to its reactive free-base form and activates the Ir-precatalyst by deprotonating the pincer ligand[1].

Step 3: Multicomponent Assembly Dissolve the mixture in 3.0 mL of t-amyl alcohol. Seal the pressure tube tightly, remove it from the glovebox, and heat the reaction block to 110 °C for 24 hours. Causality: The sealed environment retains volatile intermediates, while the elevated temperature drives the sequential aldol condensations and final aromatization.

Step 4: Workup & Self-Validation Cool the vessel to room temperature. Dilute the crude mixture with 15 mL of ethyl acetate (EtOAc) and wash with distilled water (3 × 10 mL) to remove inorganic salts. Self-Validating Checkpoint: Spot the organic layer on a basic alumina TLC plate. Tripyridyl compounds streak heavily on standard silica due to the highly basic nitrogen atoms. A distinct new UV-active spot (254 nm) indicates product formation.

Step 5: Purification Concentrate the organic layer under reduced pressure. Purify via column chromatography using neutral alumina (Eluent: Hexane/EtOAc gradient, 8:2 to 6:4). Confirm the structure via ¹H NMR; the defining self-validation marker is the appearance of a sharp singlet at ~8.8–9.0 ppm, corresponding to the isolated C5 proton of the newly formed central pyrimidine ring.

Protocol B: Microwave-Assisted Acid-Controlled Synthesis

Optimized for rapid library generation under solvent-free or highly concentrated conditions.

Step 1: Reagent Combination In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 1.0 mmol of 2-acetylpyridine, 1.0 mmol of pyridine-2-carboxaldehyde, and 1.5 mmol of HMDS[2].

Step 2: Lewis Acid Addition Add 10 mol% of TMSOTf dropwise, followed by 2.0 mL of absolute ethanol. Seal the vial with a crimp cap. Causality: Ethanol acts as a microwave absorber (high loss tangent), ensuring rapid and uniform heating of the reaction mixture[3].

Step 3: Microwave Irradiation Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for exactly 15 minutes with dynamic power modulation.

Step 4: Workup & Self-Validation Allow the system to cool to room temperature via compressed air. Pour the reaction mixture into 20 mL of ice-cold water. The tripyridyl pyrimidine will precipitate as a solid. Self-Validating Checkpoint: Analyze a dissolved aliquot of the crude precipitate via LC-MS. The reaction is successful if the chromatogram shows complete consumption of the 2-acetylpyridine starting material and a dominant peak with an [M+H]⁺ mass corresponding to the target tripyridyl pyrimidine.

Step 5: Purification Filter the precipitate under a vacuum and recrystallize from hot ethanol to yield the analytically pure product[4].

Quantitative Data & Method Comparison

The table below summarizes the operational parameters and quantitative outcomes of the two protocols, allowing researchers to select the method best suited to their facility's capabilities.

| Parameter | Protocol A: Ir-Catalyzed Dehydrogenation | Protocol B: Microwave-Assisted Synthesis |

| Primary Reagents | Pyridine-amidine, Pyridine-alcohols | Pyridine-ketone, Pyridine-aldehyde, HMDS |

| Catalyst System | PN5P-Ir Pincer Complex (2 mol%) | TMSOTf (10 mol%) |

| Nitrogen Source | Amidine | HMDS (Ammonia surrogate) |

| Reaction Conditions | 110 °C, 24 h, Sealed Tube | 120 °C, 15 min, Microwave Irradiation |

| Typical Yield Range | 75% – 93% | 65% – 85% |

| Key Advantage | High atom economy; utilizes stable alcohols | Extremely rapid; avoids transition metals |

| Environmental Factor | Produces only H₂ and H₂O as byproducts | Low solvent volume; high energy efficiency |

References

- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137, 12804-12807.

- Deng, X., et al. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances.

- Belhadj, F., et al. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. Chem. Proc., 14.

- ACS Combinatorial Science. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. ACS Publications.

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sciforum.net [sciforum.net]

Application Note & Protocols: Coordination of 2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine with Ruthenium(II)

Introduction: The Significance of Ruthenium(II) Polypyridyl Complexes

Ruthenium(II) polypyridyl complexes represent a cornerstone in modern coordination chemistry, prized for their unique combination of chemical stability, rich photophysical and electrochemical properties, and versatile reactivity.[1] For decades, these compounds, with the archetypal [Ru(bpy)₃]²⁺ (bpy = 2,2'-bipyridine), have been intensely investigated. This has led to their application in diverse fields, from photosensitizers in solar energy conversion to probes for biological systems.[2][3] In recent years, significant efforts have focused on developing these complexes as imaging agents and potential therapeutics, moving from fundamental studies to biological applications.[2][4]

The ligand architecture is paramount in tuning the properties of the final complex. Introducing pyrimidine-based ligands, such as 2,4-di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine (dppyp), offers a strategic approach to modify the electronic and steric environment of the ruthenium center. The pyrimidine ring, being more electron-deficient than pyridine, can stabilize the lowest unoccupied molecular orbital (LUMO) of the complex. This often leads to desirable photophysical outcomes, such as red-shifted metal-to-ligand charge transfer (MLCT) absorptions and emissions, and prolonged excited-state lifetimes, which are critical for applications in photocatalysis and bio-imaging.[3]

This guide provides a comprehensive overview of the coordination of dppyp with Ruthenium(II), detailing synthetic protocols, characterization methodologies, and an exploration of the potential applications for the resulting complexes.

Synthetic Strategy and Coordination

The synthesis of a heteroleptic Ruthenium(II) complex involving the dppyp ligand typically starts from a suitable Ru(II) precursor, such as cis-[Ru(bpy)₂Cl₂]·2H₂O. The dppyp ligand can coordinate in a bidentate fashion, utilizing one pyridyl and the adjacent pyrimidine nitrogen, or potentially as a bridging ligand if steric factors allow.

Causality in Synthesis:

-

Inert Atmosphere: Ruthenium(II) can be susceptible to oxidation to Ruthenium(III) at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent the formation of undesired byproducts.

-

Solvent Choice: A high-boiling point solvent like ethanol or ethylene glycol is often used. This allows the reaction to be heated sufficiently to overcome the activation energy for ligand substitution, ensuring the displacement of the chloride ligands by the dppyp ligand.

-

Purification: Column chromatography using alumina is a standard and effective method for separating the desired cationic complex from unreacted starting materials and any neutral byproducts.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of the target Ru(II) complex.

Characterization of the [Ru(bpy)₂(dppyp)]²⁺ Complex

Confirming the identity, purity, and structure of the synthesized complex is a critical step. A combination of spectroscopic and analytical techniques provides a comprehensive characterization profile.

Spectroscopic and Analytical Techniques

-

¹H NMR Spectroscopy: The coordination of the dppyp ligand to the ruthenium center induces significant downfield shifts in the signals of the ligand's protons due to the deshielding effect of the metal center. This provides direct evidence of coordination.

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is used to confirm the molecular weight of the complex cation, [Ru(bpy)₂(dppyp)]²⁺. The characteristic isotopic distribution pattern for ruthenium serves as a definitive fingerprint.

-

UV-Visible Absorption Spectroscopy: Ruthenium(II) polypyridyl complexes exhibit intense absorptions in the visible region (typically 450-500 nm).[1] These are assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The position and intensity of this band are highly sensitive to the nature of the ligands.

-

Emission Spectroscopy: Many Ru(II) polypyridyl complexes are luminescent at room temperature. Upon excitation of the MLCT band, they can relax via phosphorescence, typically emitting in the 600-700 nm range. The emission wavelength, quantum yield, and lifetime are key parameters for applications in sensing and imaging.[1]

-

Cyclic Voltammetry (CV): This electrochemical technique is used to probe the redox properties of the complex. The data reveals the potential for the Ru(II)/Ru(III) oxidation and ligand-based reduction processes. These potentials are crucial for designing applications in catalysis and electron transfer systems.[5][6]

Expected Characterization Data Summary

| Technique | Parameter | Expected Observation/Result | Rationale & Significance |

| ¹H NMR | Chemical Shift (δ) | Protons on dppyp ligand shift downfield compared to free ligand. | Confirms coordination to the electron-withdrawing Ru(II) center. |

| ESI-MS | m/z | Peak corresponding to [M-PF₆]⁺ and/or [M-2PF₆]²⁺. | Confirms molecular weight and charge of the complex. The isotopic pattern for Ru provides definitive identification. |

| UV-Vis | λmax (MLCT) | Intense band at ~450-480 nm. | Characteristic of dπ(Ru) → π*(polypyridyl) transition. Its energy is indicative of the HOMO-LUMO gap.[7] |

| Emission | λem | Emission maximum at ~630-670 nm. | The energy of the emitted light relates to the stability of the excited state, a key factor for photosensitizer applications. |

| CV | E₁/₂ (Ru³⁺/²⁺) | Reversible oxidation wave at +1.0 to +1.4 V (vs. Ag/AgCl). | Measures the ease of oxidizing the metal center. A more positive potential indicates greater stability of the Ru(II) state. |

Application Notes: Leveraging the Properties of Ru-dppyp Complexes

The unique electronic properties imparted by the pyrimidine-containing dppyp ligand make its ruthenium complexes promising candidates for several advanced applications.

Photocatalysis and Solar Energy Conversion

The electron-deficient pyrimidine ring helps to lower the energy of the ligand's π* orbitals. This can lead to a red-shifted MLCT absorption band, allowing the complex to harvest more of the solar spectrum.[3] Furthermore, this can prolong the lifetime of the excited state, which is critical for allowing photochemical reactions to occur before the complex relaxes to its ground state. These properties are highly desirable for photosensitizers in systems for water splitting (hydrogen evolution) or CO₂ reduction.[3]

Application Logic: Role as a Photosensitizer

Caption: Reductive quenching cycle for a Ru(II) photosensitizer in photocatalysis.

Biological Imaging and Therapeutics

Ruthenium(II) polypyridyl complexes are increasingly studied as alternatives to traditional platinum-based anticancer drugs and organic fluorescent dyes.[8][9] Their key advantages include:

-

Photostability: They are generally more resistant to photobleaching than organic fluorophores.

-

Large Stokes Shift: The significant separation between absorption and emission maxima minimizes self-reabsorption, leading to clearer signals.

-

Cellular Uptake: Their cationic and lipophilic nature often facilitates uptake into cells.

Coordinatively saturated and substitutionally inert Ru(II) complexes can act as anticancer agents through non-covalent interactions with biological targets like DNA or by inducing mitochondrial dysfunction.[9] The dppyp ligand can be functionalized to enhance targeting to specific organelles or cell types, opening avenues for developing novel theranostic agents (compounds that combine therapeutic and diagnostic capabilities).[2]

Detailed Experimental Protocols

Disclaimer: These protocols are representative and may require optimization based on the specific purity of starting materials and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Ru(bpy)₂(dppyp)₂

-

Reactant Setup: In a 100 mL round-bottom flask, combine cis-[Ru(bpy)₂Cl₂]·2H₂O (0.25 mmol, 1 eq.) and 2,4-di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine (dppyp) (0.26 mmol, 1.05 eq.).

-

Solvent Addition: Add a 3:1 (v/v) mixture of ethanol and deionized water (40 mL).

-

Inert Atmosphere: Equip the flask with a reflux condenser and purge the system with Argon gas for 15 minutes. Maintain a positive pressure of Argon throughout the reaction.

-

Rationale: This prevents the oxidation of Ru(II) to Ru(III) at high temperatures.

-

-

Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 8-12 hours. The solution color should deepen to a dark red or purple. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Crude Product:

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

-

Add a saturated aqueous solution of potassium hexafluorophosphate (KPF₆) dropwise until no more precipitate forms.

-

Rationale: The PF₆⁻ counter-ion forms a salt with the cationic Ru(II) complex that is poorly soluble in water, allowing for its precipitation and isolation.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the dark solid by vacuum filtration, washing with cold water (3 x 10 mL) and diethyl ether (2 x 10 mL).

-

-

Purification:

-

Prepare a chromatography column with neutral alumina, using a mixture of toluene and acetonitrile as the eluent.

-

Dissolve the crude solid in a minimal amount of acetonitrile and load it onto the column.

-

Elute the column with a gradient of acetonitrile in toluene (starting from 1% and gradually increasing). The desired complex will typically be the major, deeply colored band.

-

Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield the final product as a dark red powder.

-

Protocol 2: Characterization by Cyclic Voltammetry

-

Sample Preparation: Prepare a 1 mM solution of the purified ₂ complex in dry, degassed acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

-

Rationale: The supporting electrolyte is necessary to ensure conductivity of the solution. Acetonitrile is a common solvent for electrochemical studies due to its wide potential window.

-

-

Electrochemical Cell Setup: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Data Acquisition:

-

Purge the sample solution with Argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Record the cyclic voltammogram by scanning the potential from approximately 0.0 V to +1.8 V and back, at a scan rate of 100 mV/s.

-

To observe ligand-based reductions, perform a separate scan from 0.0 V to -2.0 V.

-

-

Data Analysis: Determine the half-wave potential (E₁/₂) for the Ru(II)/Ru(III) couple from the average of the anodic and cathodic peak potentials.

References

- Balzani, V., Juris, A., Venturi, M., Campagna, S., & Serroni, S. (1996). Luminescent and Redox-Active Polynuclear Transition Metal Complexes. Chemical Reviews, 96(2), 759-834.

-

Poynton, F., Bright, S., Blasco, S., Williams, D. C., Kelly, J., & Gunnlaugsson, T. (2017). The development of ruthenium(ii) polypyridyl complexes and conjugates for in vitro cellular and in vivo applications. Chemical Society Reviews.[2][4]

-

Mishra, L., & Yadaw, A. K. (2000). Synthesis, spectroscopic, electrochemical and luminescence studies of ruthenium (II) polypyridyls containing multifunctionalized triazole. Journal of Chemical Sciences.[10]

-

Rupp, M. T., Auvray, T., Shevchenko, N., Swoboda, L., Hanan, G. S., & Kurth, D. G. (2020). Substituted 2,4-Di(pyridin-2-yl)pyrimidine-Based Ruthenium Photosensitizers for Hydrogen Photoevolution under Red Light. Inorganic Chemistry.[3]

-

O'Sullivan, B., et al. (2012). Molecular and cellular characterization of the biological effects of ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid. PubMed.[9]

-

Gill, M. R., et al. (2008). Ruthenium(II) Complexes Incorporating 2-(2′-Pyridyl)pyrimidine-4-carboxylic Acid. Inorganic Chemistry.[11]

-

Hunziker, M., et al. (1977). Ruthenium(II)-bipyrimidine complexes. Spectroscopic and electrochemical properties of a novel series of compounds. Journal of the American Chemical Society.[6]

-

Al-Afyouni, M. H., et al. (2019). Electrochemical and Spectroscopic Behaviors of a Novel Ruthenium(II) Complex with a Six-Membered Chelate Structure. Inorganic Chemistry.[7]

-

Coverdale, J. P. C., et al. (2023). Reactivity of non-organometallic ruthenium(II) polypyridyl complexes and their application as catalysts for hydride transfer reactions. Frontiers in Chemistry.[12]

-

Glazer, E. C. (2016). Biological applications of Ru(II) polypyridyl complexes. ResearchGate.[8]

-

Zhang, P., et al. (2021). DFT-Guided Synthesis, Electrochemical, and Photophysical Properties of Ruthenium(II) Polypyridyl Complexes Featuring a π-Extended Alloxazine-Based Ligand. Inorganic Chemistry.[5]

-

Patra, A. K., et al. (2002). Spectroscopic and electrochemical properties of ruthenium(II) polypyridyl complexes. Journal of the Chemical Society, Dalton Transactions.[1]

-

Synthesis and characterization of 4'-substituted-2,2':6',2”-terpyridine ruthenium (ll) complexes. (n.d.). Universitat de les Illes Balears.[13]

-

Syntheses and Characterization of Ruthenium(II) Tetrakis(Pyridine) Complexes. (2004). Journal of Chemical Education.[14]

-

Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa Cells. (2022). Molecules.[15]

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. The development of ruthenium(ii) polypyridyl complexes and conjugates for in vitro cellular and in vivo applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. db-thueringen.de [db-thueringen.de]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Electrochemical and Spectroscopic Behaviors of a Novel Ruthenium(II) Complex with a Six-Membered Chelate Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular and cellular characterization of the biological effects of ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Reactivity of non-organometallic ruthenium(II) polypyridyl complexes and their application as catalysts for hydride transfer reactions [frontiersin.org]

- 13. Synthesis and characterization of 4’-substituted-2,2’:6’,2”-terpyridine ruthenium (ll) complexes [diposit.ub.edu]

- 14. researchgate.net [researchgate.net]

- 15. digitum.um.es [digitum.um.es]

Application Note: Preparation and Characterization of Zinc(II) and Iron(II) Complexes with Pyrimidine Ligands

Executive Summary

Pyrimidine-based ligands are highly versatile N-donor systems that play a critical role in modern coordination chemistry. Due to their structural similarity to biological molecules (e.g., nucleic acids and vitamins), metal-pyrimidine complexes are heavily investigated for drug development, particularly as antimicrobial and antitumor agents.

This application note provides a comprehensive, self-validating guide for the synthesis of Zinc(II) and Iron(II) complexes using pyrimidine derivatives. As a Senior Application Scientist, I have structured this protocol to emphasize the causality behind experimental choices—such as solvent selection, atmospheric control, and pH adjustments—ensuring that researchers can adapt these principles to novel ligand designs.

Mechanistic Principles of Coordination

Metal Selection & Electronic Causality

-

Zinc(II) (d¹⁰ configuration): Zinc(II) is diamagnetic and lacks ligand-field stabilization energy (LFSE). This electronic flexibility allows it to adopt various geometries (commonly tetrahedral or octahedral) dictated primarily by the steric bulk of the pyrimidine ligand. Zn(II) complexes are highly stable, exhibit unique photoluminescent properties, and act as potent, low-toxicity antitumor agents. For instance, Zn(II) complexes with N,N,N-tridentate pyrimidine ligands have demonstrated significant cytotoxicity against HePG2 cancer cell lines by inducing apoptosis[1]. Furthermore, multinuclear Zn(II) pyrimidine complexes exhibit semiconductor behavior suitable for Schottky barrier diodes[2].

-

Iron(II) (d⁶ configuration): Iron(II) complexes are paramagnetic and highly sensitive to the ligand field, often exhibiting spin-crossover phenomena and redox activity. Fe(II) coordinated with pyrimidine-derived Schiff bases or naphthoquinone-pyrimidine ligands shows potent antimicrobial and anticancer activities[3].

Solvent & pH Causality

The choice of solvent and pH is not arbitrary; it is the primary thermodynamic driver of complexation.

-

Solvent Participation: A mixture of Ethanol and Dimethylsulfoxide (EtOH:DMSO) is frequently employed. Ethanol facilitates the dissolution of metal salts, while DMSO ensures the solubilization of hydrophobic pyrimidine ligands. In some protocols, DMSO actively participates in the coordination sphere, completing the geometry (e.g., forming [Zn(mptp)Cl₂ (DMSO)])[4].

-

Deprotonation: For ligands containing hydroxyl or secondary amine groups, a weak base like Triethylamine (TEA) must be added. TEA deprotonates the ligand, increasing its nucleophilicity and driving the equilibrium toward stable metal chelation[3].

Divergent physicochemical properties of Zn(II) and Fe(II) pyrimidine complexes.

Experimental Protocols

Protocol A: Synthesis of Mononuclear Zinc(II) Triazolopyrimidine Complex

Objective: Synthesis of [Zn(mptp)Cl₂(DMSO)] (where mptp = 5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine)[4].

Step-by-Step Methodology:

-

Ligand Dissolution: Suspend 2.0 mmol of the mptp ligand in 10 mL of a 1:1 (v/v) Ethanol/DMSO mixture. Stir continuously at 40°C until a completely clear solution is achieved. Causality: DMSO is required to overcome the lattice energy of the bulky hydrophobic ligand.

-

Metal Preparation: In a separate glass vial, dissolve 1.0 mmol of Zinc(II) chloride (ZnCl₂) in 5 mL of absolute Ethanol.

-

Complexation: Add the ZnCl₂ solution dropwise to the ligand solution over 15 minutes.

-

Reflux: Elevate the temperature to 70°C and reflux for 4 hours. Causality: Extended thermal energy is required to overcome the activation barrier for displacing solvent molecules with the sterically hindered pyrimidine ligand.

-

Isolation: Allow the solution to cool slowly to room temperature (25°C) to promote high-quality crystal growth. Isolate the resulting precipitate via vacuum filtration.

-

Purification: Wash the crystals sequentially with cold ethanol (3 × 5 mL) to remove unreacted ligand, followed by diethyl ether. Dry in vacuo to prevent solvent inclusion in the crystal lattice.

Protocol B: Synthesis of Iron(II) Naphthoquinone-Pyrimidine Complex

Objective: Synthesis of [Fe(L)₂] (where HL = 2-(4,6-dihydroxypyrimidin-2-ylamino)naphthalene-1,4-dione)[3].

Step-by-Step Methodology:

-

Atmospheric Control (Critical): Purge a two-neck round-bottom flask with Nitrogen or Argon gas for 15 minutes. Causality: Fe(II) is highly susceptible to oxidation to Fe(III) in the presence of dissolved oxygen, especially under basic conditions.

-

Ligand Buffering: Dissolve 2.4 mmol of the HL ligand in 15 mL of degassed absolute ethanol. Add 0.3 mL of Triethylamine (TEA). Causality: TEA deprotonates the hydroxyl groups of the pyrimidine ligand, enhancing its nucleophilicity[3].

-

Metal Preparation: Dissolve 1.2 mmol of Iron(II) sulfate hexahydrate (FeSO₄·7H₂O) in 5 mL of degassed, distilled water.

-

Coordination: Slowly inject the Fe(II) solution into the buffered ligand solution under vigorous stirring. A rapid color change to dark brown/apricot orange indicates immediate coordination.

-

Reflux: Reflux the mixture under a continuous Nitrogen atmosphere at 80°C for 6 hours.

-

Isolation: Cool the mixture to 4°C overnight to maximize precipitation yield. Filter the solid, wash with degassed water and cold ethanol, and dry in a vacuum desiccator.

Workflow for the synthesis and isolation of pyrimidine-metal complexes.

Quantitative Data & Physicochemical Profiling

The following table summarizes the structural and biological profiles of various synthesized pyrimidine complexes based on recent literature.

| Complex Formula | Metal Center | Ligand Type | Geometry | Key Application / Bioactivity | Reference |

| [Zn(mptp)Cl₂(DMSO)] | Zn(II) | Bidentate (N-donor) | Tetrahedral | Antifungal, B16 tumor antiproliferative | [4] |

| [Zn(TTSB)₂] | Zn(II) | Tridentate (NNS) | Octahedral | High cytotoxicity (HePG2), Apoptosis | [1] |

| [Fe(L)₂] | Fe(II) | Bidentate (NO) | Tetrahedral | Antimicrobial (Gram +/-) | [3] |

| [Zn₆(Pymox)₆(μ₂-O)₃] | Zn(II) | Tridentate | Hexanuclear | Semiconductor, Schottky barrier diode | [2] |

References

-

Two Zinc(II)-Based Metal Complexes of New Pyrimidine Derived Ligand: Anion-Dependent Structural Variations and Charge Transport Property Analysis Source: ACS Publications URL:[Link]

-

Novel zinc(II) complexes bearing N,N,N-tridentate pyrimidine ligands as antitumor agents: Synthesis, characterization and antitumor evaluation Source: Journal of Inorganic Biochemistry (via ResearchGate) URL:[Link]

-

Insights into Structure and Biological Activity of Copper(II) and Zinc(II) Complexes with Triazolopyrimidine Ligands Source: PMC (PubMed Central) URL:[Link]

-

Synthesis, experimental and theoritical characterisation and antimicrobial studies of some Fe(II), Co(II), and Ni(II) complexes of 2-(4,6-dihydroxypyrimidin-2-ylamino)napthalene-1,4-dione Source: ResearchGate URL:[Link]

Sources

Application Notes and Protocols: Electrochemical Polymerization of Tripyridyl Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Poly(tripyridyl pyrimidine) Films

The convergence of materials science and pharmacology has opened new frontiers in drug development and biomedical applications. Among the promising classes of materials, electroactive polymers derived from nitrogen-containing heterocyclic compounds are gaining significant attention. Tripyridyl pyrimidine derivatives, in particular, offer a unique molecular architecture that combines the electron-deficient nature of pyrimidine with the versatile coordination chemistry of pyridyl moieties. The electrochemical polymerization of these monomers allows for the creation of thin, conductive, and functionalizable polymer films directly onto electrode surfaces.[1][2] This in-situ fabrication provides a level of control over film thickness and morphology that is crucial for a variety of applications.[2]

These resulting poly(tripyridyl pyrimidine) films possess a suite of properties that make them highly attractive for the drug development sector. Their inherent redox activity and porous nanostructure can be leveraged for the development of sophisticated electrochemical sensors and biosensors. Furthermore, the presence of multiple nitrogen atoms provides ample sites for metal coordination, opening avenues for creating novel catalytic surfaces or platforms for controlled drug release. This guide provides a comprehensive overview of the principles, protocols, and characterization techniques associated with the electrochemical polymerization of tripyridyl pyrimidine derivatives.

The "Why": Understanding the Electrochemical Polymerization Mechanism

The electrochemical polymerization of heterocyclic monomers like tripyridyl pyrimidine derivatives is an oxidative process initiated at the surface of an electrode.[1][3] The fundamental principle involves the application of an external potential to drive the oxidation of the monomer, leading to the formation of reactive radical cations.[3] These radical cations then couple, initiating a chain reaction that results in the growth of a polymer film on the electrode surface.

The process can be conceptually broken down into three key stages:

-

Initiation: The monomer in the electrolyte solution diffuses to the electrode surface. When the applied potential reaches the oxidation potential of the monomer, an electron is transferred from the monomer to the electrode, forming a radical cation.[3]

-

Propagation: The highly reactive radical cations undergo coupling reactions with other radical cations or neutral monomers. This step is often a complex process that can involve different coupling pathways, influencing the final structure and properties of the polymer.[4]

-

Termination: The polymerization process can be terminated through various mechanisms, including reaction with impurities, side reactions, or depletion of the monomer near the electrode surface.

The choice of solvent, electrolyte, and electrode material significantly impacts the polymerization process and the quality of the resulting film. For instance, the electrolyte anion can become incorporated into the polymer film as a dopant, influencing its conductivity and electrochemical properties.[5]

Visualizing the Workflow: From Monomer to Functional Film

The following diagram illustrates the key stages involved in the electrochemical polymerization and subsequent characterization of tripyridyl pyrimidine derivatives.

Sources

- 1. The Role of Electrochemical and Spectroelectrochemical Techniques in the Preparation and Characterization of Conjugated Polymers: From Polyaniline to Modern Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving solubility of 2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine in organic solvents

Introduction: Understanding the Solubility Challenge